molecular formula C20H17OP B3068438 2'-(Diphenylphosphino)acetophenone CAS No. 50777-63-4

2'-(Diphenylphosphino)acetophenone

Cat. No.: B3068438
CAS No.: 50777-63-4
M. Wt: 304.3 g/mol
InChI Key: WEIDFFAGYXOYKP-UHFFFAOYSA-N
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Description

2’-(Diphenylphosphino)acetophenone is an organophosphorus compound that features a phosphine group attached to an acetophenone backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, coordinating to metal centers through both the phosphorus and oxygen atoms. The unique combination of hard and soft donor properties makes it a versatile ligand in various catalytic and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Diphenylphosphino)acetophenone typically involves the reaction of diphenylphosphine with acetophenone under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of diphenylphosphine with acetophenone in the presence of a palladium catalyst and a base such as triethylamine in a solvent like dichloromethane can yield the desired product .

Industrial Production Methods

Industrial production of 2’-(Diphenylphosphino)acetophenone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-(Diphenylphosphino)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2’-(Diphenylphosphino)acetophenone exerts its effects is primarily through its ability to coordinate to metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The oxygen atom can also coordinate to the metal, providing additional stability and reactivity. This dual coordination ability allows the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Diphenylphosphino)acetophenone is unique due to its combination of a phosphine group and an acetophenone moiety, allowing it to act as a versatile bidentate ligand. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIDFFAGYXOYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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